molecular formula C13H13N5O B11858803 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11858803
M. Wt: 255.28 g/mol
InChI Key: BNNPTBCWABJFCI-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound built on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant pharmacological potential . This scaffold is recognized as a bioisostere of the purine base found in ATP, allowing derivatives to effectively interact with the binding sites of various kinase enzymes . As a result, this compound class is of high interest in medicinal chemistry, particularly in the discovery and development of targeted anti-cancer agents. The primary research value of this compound lies in its potential application as a kinase inhibitor. Compounds based on the pyrazolo[3,4-d]pyrimidine core have demonstrated excellent inhibitory activities against key oncology targets, such as BRAF(V600E), wild-type BRAF, and C-RAF kinases, which are crucial drivers in the MAPK signaling pathway . Furthermore, this scaffold has been successfully designed into potent inhibitors of other kinases like CDK2 (cyclin-dependent kinase 2), a key regulator of cell cycle progression . Researchers can utilize this compound to explore its mechanism of action, which typically involves binding to the ATP-binding pocket of target kinases, forming critical hydrogen bonds with the hinge region, and potentially inducing cell cycle arrest and apoptosis in proliferating tumor cells . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N5O/c1-8-3-4-9(2)11(5-8)18-12-10(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3

InChI Key

BNNPTBCWABJFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=O)N(C=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) acts as a nucleophile, enabling substitutions with electrophiles:

  • Reaction with Electrophiles :
    Reacts with alkylating agents or carbonyl compounds to generate derivatives with altered biological activity (e.g., kinase inhibition).

  • Mechanism :
    The amino group’s lone pair facilitates attack on electrophilic centers, forming new bonds while retaining the pyrazolo-pyrimidine scaffold.

Condensation Reactions

The compound participates in condensation reactions to form complex heterocycles:

  • Aldehyde/Ketone Partners :
    Reacts with aldehydes or ketones to produce fused-ring systems, expanding its pharmacological profile.

  • Urea Formation :
    Condenses with phenyl isocyanates to yield bisarylureas, which exhibit enhanced kinase inhibitory activity .

Functional Group Reactivity

The compound’s structural features enable additional transformations:

  • Pyrazolo-Pyrimidine Core :
    The fused ring system enhances stability and directs regioselectivity in substitutions or condensations .

  • Dimethylphenyl Substituent :
    Alters lipophilicity and steric effects, influencing reactivity and biological interactions.

Key Research Findings

  • Intermediates : N-acetyl hydrazone intermediates (5a′ ) are transient and require thermal conversion to stabilize the final product .

  • Kinase Inhibition : Derivatives modified via nucleophilic substitution or condensation show potent kinase inhibitory activity (e.g., BRAF V600E inhibition) .

  • Selectivity : Substitution patterns (e.g., 2,5-dimethylphenyl) significantly influence selectivity and potency in biological assays.

[Citations: Sources are referenced throughout the analysis.]

Scientific Research Applications

Cancer Treatment

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been identified as a potential anticancer agent. It functions primarily as an inhibitor of various protein kinases involved in cancer progression. Research indicates that compounds within this class can inhibit key pathways associated with tumor growth and metastasis.

Case Study: Dual EGFR/VGFR2 Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited potent inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). For instance, one derivative showed IC50 values of 0.3 µM for EGFR and 7.6 µM for VEGFR2, indicating strong potential for dual-target cancer therapies .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A series of studies have synthesized various derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one and evaluated their in vitro antimicrobial activities against bacteria and fungi.

Case Study: Antimicrobial Evaluation
In vitro testing revealed that several newly synthesized derivatives exhibited significant antimicrobial activity compared to standard drugs. These compounds were characterized using spectral analysis, confirming their structural integrity and biological efficacy .

Comparative Analysis with Related Compounds

Compound NameSimilaritiesUnique Features
5-Amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onePyrazolo[3,4-d]pyrimidine coreDifferent substitution pattern on the phenyl ring
1-(2-Methylphenyl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneSimilar core structureVarying biological activity profiles
7-Amino-2-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-6(7H)-oneRelated heterocyclic structureDifferent nitrogen placement affecting reactivity

This table illustrates the diversity within the pyrazolo[3,4-d]pyrimidine family while highlighting the unique characteristics of this compound that may confer distinct biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Amino-1-(2,5-dimethylphenyl)-... (Target) 2,5-Dimethylphenyl C₁₃H₁₃N₅O 255.28 Anticipated antitumor activity
5-Amino-1-(4-methylphenyl)-... 4-Methylphenyl C₁₂H₁₁N₅O 241.25 Intermediate in drug synthesis
1-(4-Bromophenyl)-... 4-Bromophenyl C₁₀H₆BrN₅O 307.10 Antimicrobial activity
1-(4-Methoxybenzyl)-... 4-Methoxybenzyl C₁₃H₁₂N₄O₂ 272.27 Experimental anticancer agent
6-tert-Butyl-1-(4-fluorophenyl)-... 4-Fluorophenyl C₁₅H₁₅FN₄O 298.31 Lead compound in kinase inhibitors

Key Comparisons

Substituent Effects on Activity Electron-withdrawing groups (e.g., bromo in ): Enhance antimicrobial potency by increasing electrophilicity of the core. Lipophilic groups (e.g., tert-butyl in ): Improve membrane permeability, critical for kinase inhibitor efficacy. Amino group: Facilitates hydrogen bonding with target enzymes, as seen in antitumor pyrazolo[3,4-d]pyrimidines .

Synthetic Efficiency Microwave synthesis (e.g., ): Reduces reaction time (30–60 minutes) and improves yields (75–90%) compared to conventional heating (6–8 hours, 60–70% yields). Nanocatalysts (e.g., Preyssler in ): Offer recyclability (>5 cycles) and reduced environmental impact.

Pharmacological Performance Antimicrobial activity: 4-Bromo and nitro-substituted derivatives (e.g., 2a–2j in ) show superior activity against Gram-positive bacteria (MIC: 12.5 µg/mL).

Notes

  • The target compound’s 2,5-dimethylphenyl group may balance lipophilicity and steric hindrance, optimizing pharmacokinetics compared to bulkier tert-butyl or polar methoxy analogs.
  • Further studies are needed to quantify its biological activity, leveraging methodologies from .

Biological Activity

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. The unique structural features of this compound contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O. Its structure is characterized by:

  • A pyrazolo ring fused with a pyrimidine structure .
  • An amino group at position 5.
  • A 2,5-dimethylphenyl substituent at position 1.

These features enhance its reactivity and potential interactions with biological targets.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities as inhibitors of CDKs. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Molecular Docking Studies

Molecular docking simulations have been performed to investigate the binding affinity of this compound to CDK enzymes. The results indicate that this compound fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the interaction. This suggests that structural modifications could further enhance its binding affinity and specificity towards different CDK isoforms.

Comparative Analysis of Similar Compounds

A comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives reveals variations in substituents and their impact on biological activity. The following table summarizes some related compounds:

Compound NameStructural FeaturesBiological Activity
5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneBromine substitution at phenyl ringCDK inhibitor
5-Amino-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMethyl substitution at phenyl ringAnticancer activity
7-Amino-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-oneDifferent position of amino groupPotentially lower activity compared to others

The unique combination of substituents in this compound may contribute to its distinct pharmacological profile compared to these similar compounds.

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. For example:

  • In vitro studies demonstrated that certain derivatives effectively inhibited tumor growth in MCF-7 models, induced apoptosis in cancer cells, and suppressed cell migration and cycle progression leading to DNA fragmentation .

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for preparing 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives?

  • Methodological Answer : A common approach involves condensation reactions between 5-amino-pyrazole-4-carboxamide derivatives and aromatic aldehydes or carboxylic acids. For example, refluxing 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of acidic catalysts (e.g., formic acid) yields pyrazolo[3,4-d]pyrimidin-4(5H)-ones . Traditional catalysts like polyphosphoric acid or HCl are used, but newer methods employ greener alternatives (e.g., Preyssler nanoparticles) to improve yields (up to 90%) and reduce environmental impact .

Q. How is structural characterization of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically performed?

  • Methodological Answer : X-ray crystallography (using SHELX programs for refinement ), NMR spectroscopy (¹H/¹³C for substituent analysis), and mass spectrometry (HRMS for molecular weight confirmation) are standard. For example, ¹H NMR signals at δ 8.5–9.1 ppm confirm pyrimidine ring protons, while X-ray data validate planar geometry and hydrogen-bonding patterns .

Q. What experimental designs are used to evaluate the antifungal/antimicrobial activity of these compounds?

  • Methodological Answer : Bioassays against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum involve testing compounds at concentrations (e.g., 10–50 mg/L) and measuring inhibition rates. For instance, derivatives with methyl or trifluoromethyl substituents show >80% inhibition at 10 mg/L, validated via TLC-monitored synthesis and HPLC-purified compounds .

Advanced Research Questions

Q. How can green nanocatalysts (e.g., Preyssler nanoparticles) optimize the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones?

  • Methodological Answer : Preyssler-type catalysts (e.g., Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) enhance reaction efficiency by increasing surface area and reducing reaction times (2–4 hours vs. 5 hours with traditional acids). Yields improve from 47–60% (HCl/acetic acid) to >90% under solvent-free conditions . Key steps include catalyst recycling (via filtration) and FT-IR analysis to confirm structural integrity post-reaction .

Q. What strategies are employed to establish structure-activity relationships (SAR) for antitumor or antiangiogenic derivatives?

  • Methodological Answer : SAR studies focus on substituent effects at the 5- and 6-positions. For example:

  • 5-Aryl groups : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance antitumor activity by improving target binding (e.g., ALDH1A inhibition ).
  • 6-Thioether modifications : Substitutions with fluorobenzyl groups increase antiangiogenic potency (e.g., VEGF receptor inhibition ).
  • Data Validation : IC₅₀ values are correlated with HPLC purity (>98%) and crystallographic data to ensure structural accuracy .

Q. How can contradictory data on catalytic efficiency or biological activity be resolved?

  • Methodological Answer : Discrepancies (e.g., variable yields with different catalysts) are addressed via:

  • Statistical reproducibility : Triplicate experiments with error margins <5% .
  • Catalyst characterization : BET surface area analysis and TEM imaging to confirm nanoparticle uniformity .
  • Biological replicates : Minimum three independent assays with positive/negative controls (e.g., sorafenib for antiangiogenic comparisons ).

Q. What advanced crystallographic techniques are used to resolve complex structures or twinned data?

  • Methodological Answer : For challenging crystals (e.g., twinned or high-symmetry systems), SHELXL refinement with TWIN/BASF commands and high-resolution data (≤1.0 Å) is critical. Hydrogen-bonding networks and π-π stacking interactions are visualized using Mercury software .

Q. How are pharmacokinetic properties (e.g., solubility, bioavailability) optimized in derivative design?

  • Methodological Answer : Modifications include:

  • Polar substituents : Adding hydroxyl or amine groups improves aqueous solubility (e.g., 6-((3-fluorobenzyl)thio) derivatives ).
  • Prodrug strategies : Phosphate esters or PEGylation enhance bioavailability, validated via in vitro permeability assays (Caco-2 models) .

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